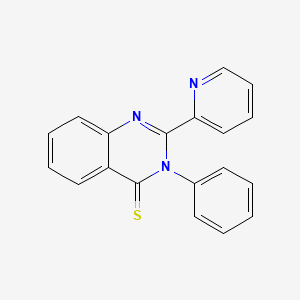

3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

61351-63-1 |

|---|---|

Molecular Formula |

C19H13N3S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3-phenyl-2-pyridin-2-ylquinazoline-4-thione |

InChI |

InChI=1S/C19H13N3S/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H |

InChI Key |

JAQIFGMRRATPNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones, followed by cyclization and thionation reactions. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thione derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Chemical Reactions of Quinazoline Derivatives

Quinazolines are highly reactive compounds that can undergo various chemical reactions:

-

Alkylation Reactions : Quinazolines can undergo alkylation at the nitrogen atom, forming alkylquinazolinium salts, which can further react with alcohols to form alkoxy derivatives .

-

Addition Reactions : The 3,4-double bond in quinazolines is highly reactive towards anionic reagents, such as sodium bisulfite and Grignard reagents, leading to the formation of 3,4-dihydroquinazolines .

-

Substitution Reactions : Quinazolines can undergo substitution reactions, especially at the 2-position, where various groups can be introduced using appropriate reagents .

Potential Reactions of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione

Given the structure of this compound, potential reactions could include:

-

Nucleophilic Substitution : The thione group could be susceptible to nucleophilic attack, potentially leading to the formation of oxo or other derivatives.

-

Cyclization Reactions : The presence of the pyridine ring might facilitate cyclization reactions with appropriate reagents.

Anticipated Biological Activities

Quinazoline derivatives often exhibit significant biological activities, including anti-inflammatory, antibacterial, and antioxidant properties . The specific biological activities of this compound would depend on its structural features and the nature of its substituents.

Data Tables

Due to the lack of specific data on this compound, we can consider general properties of quinazoline derivatives:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Quinazolines | Niementowski, Grimmel, Guinther, and Morgan's synthesis | Anti-inflammatory, antibacterial |

| 2-Substituted Quinazolinones | Various substitution reactions | Antioxidant, anti-inflammatory |

| Thiadiazoloquinazolinones | Reaction with dialkyl acetylenedicarboxylates | Anti-inflammatory |

Future Research Directions

Future studies should focus on synthesizing this compound and exploring its chemical reactivity, including potential cyclization and substitution reactions. Additionally, evaluating its biological activities could reveal new therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study synthesized new derivatives of 2-mercapto-3-phenyl-4(3H)-quinazolinone, which is closely related to 3-phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione. These derivatives were tested for their antimicrobial activity against various pathogens, showing promising results against bacteria and fungi .

Anticancer Properties

Quinazoline derivatives have been explored for their anticancer potential. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds candidates for further development in cancer therapy .

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes linked to disease processes. For instance, quinazoline-based compounds have been shown to act as inhibitors of kinases involved in cancer progression. This property can be leveraged to design targeted therapies that selectively inhibit tumor growth .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the material's conductivity and stability under operational conditions .

Polymer Additives

In materials science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of quinazoline derivatives into polymer matrices has shown improvements in tensile strength and thermal resistance, which are crucial for various industrial applications .

Catalysis

Catalytic Reactions

this compound has been studied for its catalytic properties in organic synthesis. It can facilitate various reactions such as cross-coupling reactions and cycloadditions, providing a more efficient pathway for synthesizing complex organic molecules. The compound's ability to stabilize transition states makes it an effective catalyst in these processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of quinazoline-4(3H)-thione derivatives include substitutions at positions 2, 3, and 4. Below is a comparative analysis of substituent effects on biological activity:

Key Observations :

- Chloro Substitution : 6-Chloro substitution enhances antimycobacterial activity, as seen in 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, which outperforms isoniazid against Mycobacterium avium and M. kansasii .

- Thione vs. Ketone (C=S vs. C=O) : Conversion of quinazolin-4(3H)-one to quinazoline-4(3H)-thione significantly increases antiproliferative activity against cancer cell lines (e.g., MCF-7) .

- Pyridine and Phenyl Groups : The pyridin-2-yl group in the title compound may improve solubility and hydrogen-bonding interactions, similar to observations in imidazole-thione crystal structures .

Antimicrobial Activity

- Antimycobacterial: 6-Chloro-substituted quinazoline-thiones show potent activity against non-tuberculous mycobacteria, likely due to enhanced lipophilicity from chloro and isopropyl groups .

- Broad-Spectrum Antimicrobial : Oxadiazole-thione N-Mannich bases (e.g., 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives) exhibit antifungal and antibacterial effects, suggesting a general role for thione groups in microbial target disruption .

Antiproliferative Activity

- The thione group enhances DNA intercalation or enzyme inhibition. For example, 3-amino-2-pentylquinazoline-4(3H)-thione derivatives show "very strong" activity against MCF-7 and other cancer lines compared to their ketone counterparts .

Enzyme Inhibition

Structure-Activity Relationship (SAR)

4-Thione Group : Essential for high antiproliferative and antimicrobial activity .

Halogen Substitution : 6-Chloro groups enhance lipophilicity and target binding in antimycobacterial agents .

Aromatic Moieties : Pyridine and phenyl groups improve solubility and π-π stacking with biological targets .

Biological Activity

3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione, with the CAS number 61351-63-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃N₃S |

| Molecular Weight | 315.39 g/mol |

| LogP | 4.82 |

| PSA | 62.80 Ų |

Synthesis Methods

Various synthetic routes have been developed for quinazoline derivatives, including this compound. Common methods involve cyclization reactions of appropriate anilines and carbonyl compounds under acidic or basic conditions. For example, one method involves the reaction of anthranilic acid with pyridine derivatives in the presence of thioketones to yield thione derivatives.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in prostate (PC3), breast (MCF7), and colorectal (HT29) cancer cell lines. The IC50 values for these compounds are often in the micromolar range, indicating potent activity against these malignancies .

Antimicrobial Properties

Quinazolines have also been evaluated for their antimicrobial activities. Compounds derived from quinazoline structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, quinazoline derivatives like this compound have been reported to exhibit anti-inflammatory effects. In animal models, these compounds have shown to reduce inflammation more effectively than standard non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .

Antioxidant Activity

Antioxidant properties have also been attributed to quinazoline derivatives. Studies indicate that certain structural modifications enhance their ability to scavenge free radicals and chelate metal ions, contributing to their therapeutic potential in oxidative stress-related diseases .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated several quinazoline derivatives, including those with thione functionalities, revealing that specific substitutions significantly enhanced their cytotoxicity against MCF7 and PC3 cell lines. The most potent derivative exhibited an IC50 of approximately 10 μM against these cells.

- Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of various quinazoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some compounds displayed inhibitory zones comparable to traditional antibiotics, suggesting their potential as alternative antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione, and how do reaction conditions influence yields?

- The compound can be synthesized via condensation reactions of quinazolin-4(3H)-one precursors with pyridinyl-thione derivatives. For example, 2-chloromethylquinazoline-4(3H)-one reacts with 3-cyanopyridine-2(1H)-thiones under basic conditions to form thioether intermediates, which undergo Thorpe-Zeigler cyclization to yield the target compound . Solvent choice (e.g., ethanol or 1-methyl-2-pyrrolidone), temperature (70–100°C), and catalysts (e.g., CsF for aryne-mediated coupling) significantly affect yields (35–85%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : Look for aromatic proton signals between δ 7.0–9.0 ppm, with distinct shifts for pyridinyl protons (e.g., singlet at δ 5.87 ppm for H-2 in oxazolidine analogs) . Thione sulfur atoms may cause deshielding in adjacent carbons.

- IR Spectroscopy : A strong absorption band near 1250–1150 cm⁻¹ corresponds to C=S stretching .

- X-ray Diffraction : Confirm planar geometry of the quinazoline-thione core (r.m.s. deviation <0.01 Å) and hydrogen-bonding patterns (e.g., N-H···S interactions with R₂²(8) motifs) .

Q. What biological activities have been reported for quinazoline-thione derivatives, and how are these assays conducted?

- Derivatives exhibit antimicrobial (e.g., MICs ≤25 µg/mL against S. aureus and E. coli), antifungal, and antiviral activities . Assays include:

- Broth microdilution : Determine MICs using standardized bacterial/fungal strains .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., IC₅₀ values for antiviral Schiff bases) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected tautomerism or reactivity?

- Density Functional Theory (DFT) optimizes molecular geometries and predicts tautomeric equilibria. For example, oxazolidine-thione tautomerism is prohibited in 3-phenyl derivatives due to steric hindrance, as shown by NMR and DFT calculations . Computed IR/NMR spectra can validate experimental assignments when spectral overlaps occur (e.g., distinguishing C=S from C-O vibrations) .

Q. What strategies address low crystallinity in quinazoline-thione derivatives during X-ray structure determination?

- Crystallization optimization : Use mixed solvents (e.g., DCM/hexane) and slow evaporation. For poorly diffracting crystals, synchrotron radiation or cryocooling (e.g., 200 K) improves data quality .

- Refinement software : SHELXL (via Olex2 or APEX-II) handles twinning and disorder, particularly for flexible pyridinyl/phenyl substituents .

Q. How do coordination chemistry studies with transition metals (e.g., Pd(II), Ni(II)) enhance the compound’s applicability in catalysis or bioinorganic chemistry?

- The thione sulfur and pyridinyl nitrogen act as bidentate ligands, forming stable complexes with Pd(II) or Ni(II). These complexes show catalytic activity in Suzuki-Miyaura couplings or antimicrobial properties. Stability constants (logβ) and speciation in aqueous solution are determined via pH-metric titrations and UV-Vis spectroscopy .

Q. What experimental design considerations are critical when analyzing structure-activity relationships (SAR) for antimicrobial derivatives?

- Variable substituents : Introduce electron-withdrawing groups (e.g., -Cl, -Br) to enhance thione reactivity.

- Control experiments : Compare activity of thione vs. oxo analogs to isolate sulfur’s role.

- Statistical validation : Use ANOVA to assess significance of MIC differences across derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.